FG-2216 - 223387-75-5

FG-2216

Catalog Number: EVT-268548
CAS Number: 223387-75-5
Molecular Formula: C12H9ClN2O4
Molecular Weight: 280.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A orally active prolyl-hydroxylase inhibitor which can stabilize hypoxia-inducible transcription factor independent of oxygen availability.

N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine (IOX3/UN9/FG2216)

    Compound Description: This compound acts as a potent and selective inhibitor of HIF prolyl hydroxylase domain enzymes (PHDs), particularly PHD2 . It also exhibits inhibitory activity against other 2-oxoglutarate (2OG)-dependent oxygenases, including the fat mass and obesity-associated protein (FTO) and Tpa1p from Saccharomyces cerevisiae .

Manganese (II) (Mn(II))

    Compound Description: Mn(II) is a divalent metal ion crucial for the catalytic activity of various enzymes, including the HIF prolyl hydroxylase 2 (PHD2/EGLN1) . In the context of the provided research, Mn(II) is used as a cofactor for PHD2 in structural studies investigating its interaction with N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine .

2-Oxoglutarate (2OG)

    Compound Description: 2OG is a substrate for a family of oxygenases, including HIF prolyl hydroxylases and FTO . N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine and related compounds often act as competitive inhibitors by mimicking the structure of 2OG and binding to the active site of these enzymes .

Source and Classification
  • Chemical Formula: C₁₂H₉ClN₂O₄
  • CAS Number: 223387-75-5
  • DrugBank Accession Number: DB08687
  • Molecular Weight: Average 280.664 g/mol
  • IUPAC Name: 2-[(1-chloro-4-hydroxyisoquinolin-3-yl)formamido]acetic acid
  • Classification: Small molecule, investigational drug

FG-2216 is primarily recognized for its role as a hypoxia-inducible factor prolyl hydroxylase inhibitor, which has implications in enhancing erythropoietin production under conditions of low oxygen availability .

Synthesis Analysis

The synthesis of FG-2216 involves several key steps that incorporate specific reagents and conditions to yield the final product. While detailed synthetic routes are proprietary and often not fully disclosed in public literature, general methodologies for similar compounds can provide insight.

  1. Starting Materials: The synthesis typically begins with isoquinoline derivatives.
  2. Reagents: Common reagents may include chlorinating agents for introducing chlorine into the isoquinoline structure, as well as acetic acid derivatives for forming the carboxylic acid moiety.
  3. Conditions: The reactions usually require controlled temperatures and may involve solvents like dichloromethane or dimethylformamide to facilitate the reactions.

The exact parameters such as temperature, pressure, and reaction time are critical for optimizing yield and purity but are often tailored based on laboratory capabilities and desired outcomes.

Molecular Structure Analysis

FG-2216 features a complex molecular structure characterized by:

  • Core Structure: An isoquinoline backbone which is essential for its biological activity.
  • Functional Groups: The presence of a chlorine atom, hydroxyl group, and an amide functional group contribute to its pharmacological properties.

Structural Data

  • SMILES Notation: OC(=O)CNC(=O)C1=C(O)C2=CC=CC=C2C(Cl)=N1
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry tools to predict binding interactions with target proteins.

The structural integrity of FG-2216 is crucial for its function as a prolyl hydroxylase inhibitor, influencing its ability to bind to target enzymes involved in hypoxia signaling pathways .

Chemical Reactions Analysis

FG-2216 participates in several chemical reactions primarily associated with its inhibition of prolyl hydroxylases. These enzymes typically catalyze the hydroxylation of specific proline residues in hypoxia-inducible factors, marking them for degradation under normoxic conditions.

  1. Inhibition Mechanism: FG-2216 competes with oxygen and 2-oxoglutarate at the active site of prolyl hydroxylases.
  2. Impact on HIF Stability: By inhibiting these enzymes, FG-2216 prevents the hydroxylation of HIFs, allowing them to accumulate and translocate into the nucleus, where they activate target gene expression related to erythropoiesis.

Relevant Technical Parameters

The inhibition constant (IC50) for FG-2216 against prolyl hydroxylase domain 2 enzyme is reported to be approximately 3.9 μM .

Mechanism of Action

FG-2216 functions primarily by inhibiting prolyl hydroxylases that regulate the stability of hypoxia-inducible factors. Under normal oxygen conditions, these factors undergo hydroxylation, leading to their degradation via the von Hippel-Lindau ubiquitin-proteasome pathway.

Detailed Mechanism

  1. Under Normoxia: Prolyl hydroxylases hydroxylate specific proline residues on HIFs.
  2. With FG-2216 Treatment:
    • Hydroxylation is inhibited.
    • HIFs escape degradation.
    • Accumulate and dimerize with HIF1-beta.
    • Activate transcription of genes involved in erythropoiesis such as erythropoietin.

This mechanism illustrates how FG-2216 can mimic hypoxic conditions at a cellular level, promoting adaptive responses that enhance oxygen delivery and utilization .

Physical and Chemical Properties Analysis

FG-2216 possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under acidic conditions; may degrade under extreme pH or high temperatures.

Relevant Data

PropertyValue
Melting PointNot explicitly available
Log P (octanol-water partition coefficient)Not explicitly available
pKaNot explicitly available

These properties affect its pharmacokinetics and bioavailability .

Applications

FG-2216 has potential applications primarily in the treatment of anemia associated with chronic kidney disease and other conditions where erythropoietin production is impaired due to insufficient oxygen levels.

Scientific Applications

  1. Erythropoiesis Stimulation: Significant increases in plasma erythropoietin levels have been observed in clinical studies involving patients with end-stage renal disease.
  2. Research Tool: Used in studies investigating hypoxia signaling pathways and their impact on various physiological processes.
  3. Therapeutic Development: Potential development as a treatment modality for anemia-related disorders or conditions requiring enhanced erythropoiesis.
Introduction to FG-2216 in Hypoxia-Inducible Factor (HIF) Pathway Modulation

FG-2216 represents a pioneering chemical entity in the class of hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs), designed to therapeutically modulate the body’s adaptive response to hypoxia. This orally bioavailable small molecule specifically targets the oxygen-sensing machinery within cells, enabling pharmacological activation of hypoxic signaling pathways under normoxic conditions. Its development marked a significant departure from conventional erythropoiesis-stimulating agent (ESA) therapies by leveraging endogenous physiological regulation mechanisms to stimulate erythropoietin (EPO) production and improve iron metabolism. As a first-generation clinical candidate, FG-2216 established the proof-of-concept for targeting the HIF pathway in renal anemia and provided critical insights into the multifaceted biology of HIF regulation beyond erythropoiesis [1] [3] [5].

Role of Prolyl Hydroxylase Domain (PHD) Enzymes in Oxygen Sensing

The physiological response to hypoxia is centrally coordinated by the hypoxia-inducible factor (HIF) pathway, with prolyl hydroxylase domain (PHD) enzymes serving as the primary oxygen sensors. These iron- and 2-oxoglutarate (2-OG)-dependent dioxygenases regulate HIF-α subunit stability through post-translational modification. Under normoxic conditions, PHD enzymes (PHD1, PHD2, and PHD3) catalyze the hydroxylation of specific proline residues (Pro402 and Pro564 in HIF-1α) within the oxygen-dependent degradation domain (ODD) of HIF-α subunits. This hydroxylation creates a recognition motif for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, targeting HIF-α for rapid proteasomal degradation [1] [8].

The oxygen sensitivity of PHDs arises from their relatively high Michaelis constant (Km) for oxygen (approximately 230-250 μM), positioning them ideally to function as cellular oxygen detectors. When cellular oxygen tension decreases below this threshold—whether through environmental hypoxia, reduced perfusion, or increased metabolic consumption—PHD activity declines dramatically. Consequently, HIF-α subunits evade degradation, dimerize with constitutively expressed HIF-1β, and translocate to the nucleus where they activate transcription of hundreds of hypoxia-responsive genes [1] [3] [8].

Table 1: Characteristics of Human Prolyl Hydroxylase Domain Enzymes

IsoformGene NamePrimary Subcellular LocalizationKey Functional RolesTissue Distribution
PHD1EGLN2NucleusMetabolic adaptation, OsteogenesisHighly expressed in testis, heart, and liver
PHD2EGLN1CytoplasmPrimary systemic oxygen sensor, Angiogenesis regulationUbiquitous, highest in adipose tissue
PHD3EGLN3Cytoplasm/NucleusNeuronal differentiation, Adrenergic functionExpressed in heart, placenta, and brain

PHD2 is recognized as the predominant regulator of systemic HIF-1α and HIF-2α stability, with genetic studies confirming its non-redundant role in oxygen homeostasis. PHD1 and PHD3 exhibit more specialized and context-dependent functions, including metabolic reprogramming and neuronal development. The differential expression patterns and substrate preferences of these isoforms create a sophisticated regulatory network for tissue-specific hypoxic responses [1] [8]. This enzymatic system presented an ideal pharmacological target for modulating the HIF pathway, leading to the development of selective inhibitors including FG-2216.

FG-2216 as a Competitive Inhibitor of 2-Oxoglutarate-Dependent Dioxygenases

FG-2216 functions as a potent, selective, and reversible competitive antagonist of 2-oxoglutarate (2-OG) binding at the catalytic site of PHD enzymes. Structurally, it belongs to the pyrimidine-5-carboxamide chemical class, designed to mimic the planar conformation of the endogenous 2-OG co-substrate. Unlike earlier broad-spectrum hydroxylase inhibitors (e.g., dimethyloxalylglycine [DMOG]), FG-2216 exhibits enhanced selectivity for PHD isoforms over other 2-OG-dependent dioxygenases through precise molecular interactions with key residues in the PHD2 active site [6] [9].

The inhibition kinetics of FG-2216 demonstrate concentration-dependent suppression of HIF-α prolyl hydroxylation, with biochemical studies reporting half-maximal inhibitory concentrations (IC50) in the low micromolar range against recombinant human PHD2 enzyme. This inhibition leads to rapid accumulation of HIF-α subunits (primarily HIF-2α for EPO regulation) and subsequent activation of downstream target genes. Crucially, FG-2216 enhances EPO transcription in both renal interstitial fibroblasts and hepatocytes, compensating for the loss of renal EPO production in chronic kidney disease (CKD). Additionally, it simultaneously modulates iron metabolism genes—increasing duodenal iron transporters (DMT1, DCYTB) while suppressing hepatic hepcidin expression—thereby addressing the functional iron deficiency commonly associated with renal anemia [5] [6] [9].

Table 2: Biochemical and Functional Parameters of FG-2216

ParameterCharacteristicsFunctional Significance
Chemical ClassPyrimidine-5-carboxamide derivativeProvides structural mimicry of 2-oxoglutarate
MechanismCompetitive inhibition at 2-OG binding siteReversible suppression of PHD catalytic activity
Primary Biochemical EffectSuppression of HIF-α subunit prolyl hydroxylationIC50 values in low micromolar range for PHD2
Primary Physiological Effects1. Upregulation of EPO transcription in kidney and liver2. Enhanced duodenal iron absorption3. Hepcidin suppression4. Increased transferrin receptor expressionComprehensive approach to erythropoiesis stimulation

The therapeutic effect of FG-2216 was dramatically demonstrated in a landmark clinical study involving anephric hemodialysis patients. Despite the absence of kidneys—the primary site of physiological EPO production—oral administration of FG-2216 induced a 14.5-fold increase in plasma EPO levels. This finding provided unequivocal evidence that pharmacological PHD inhibition could activate hepatic EPO production, fundamentally altering the understanding of EPO biology and therapeutic possibilities for renal anemia. The magnitude and kinetics of EPO induction were notably distinct from recombinant EPO administration, with FG-2216 producing a more physiological pattern of EPO expression [5].

Historical Context: Evolution of PHD Inhibitors from Preclinical to Clinical Research

The development of FG-2216 emerged from a convergence of fundamental discoveries in oxygen biology and medicinal chemistry. The foundational work began with Semenza and Wang's identification of HIF-1 in 1992, followed by the seminal discovery in 2001 by three independent research groups (led by Kaelin, Ratcliffe, and Semenza) that PHD enzymes function as oxygen-dependent regulators of HIF-α stability. This mechanistic understanding immediately suggested that pharmacological inhibition of PHDs could activate the HIF pathway therapeutically [3] [8].

Early proof-of-concept utilized non-selective 2-OG analogs like dimethyloxalylglycine (DMOG) and iron chelators (e.g., deferoxamine), which stabilized HIF-α but lacked drug-like properties. Medicinal chemistry efforts subsequently focused on developing selective, orally bioavailable inhibitors with favorable pharmacokinetic profiles. FG-2216 emerged from high-throughput screening campaigns at FibroGen, Inc., which identified pyrimidine-5-carboxamide as a privileged scaffold for PHD inhibition. Optimization yielded FG-2216 as a clinical candidate with sufficient potency, selectivity, and oral bioavailability for human testing [5] [9].

Table 3: Historical Milestones in PHD Inhibitor Development Leading to FG-2216

YearMilestoneSignificance
1992Identification of HIF-1Discovery of master hypoxia-responsive transcription factor
2001Characterization of PHD enzymesIdentification of oxygen-sensing mechanism for HIF regulation
2003-2005Preclinical validation with small molecule inhibitorsProof-of-concept in rodent anemia models
2006Phase 1 clinical trial of FG-2216First demonstration of pharmacological EPO induction in humans
2007Clinical study in anephric patientsConfirmation of extra-renal EPO induction capacity

FG-2216 entered clinical development as the first orally active HIF-PHI to demonstrate EPO induction in humans. Its phase 1 trial established critical pharmacological principles: dose-dependent plasma EPO elevation, induction of endogenous EPO with a more physiological pharmacokinetic profile compared to recombinant proteins, and activity in anephric patients. These findings catalyzed the development of second-generation compounds (roxadustat, vadadustat, daprodustat) and positioned FG-2216 as the prototype for a novel therapeutic class. While clinical development of FG-2216 was ultimately discontinued due to safety considerations unrelated to its primary mechanism, its scientific contribution remains foundational to the field [5] [9] [10].

The legacy of FG-2216 extends beyond anemia treatment, as evidenced by preclinical studies demonstrating protective effects in models of metabolic syndrome and cardiorenal disease. In obese ZSF1 rats with chronic kidney disease, FG-2216 treatment improved nephropathy, reduced cardiac hypertrophy and fibrosis, ameliorated obesity, and enhanced glucose metabolism. These findings suggest that HIF activation through PHD inhibition may have therapeutic benefits extending beyond erythropoiesis to address multiple comorbidities associated with chronic diseases [10].

Properties

CAS Number

223387-75-5

Product Name

FG-2216

IUPAC Name

2-[(1-chloro-4-hydroxyisoquinoline-3-carbonyl)amino]acetic acid

Molecular Formula

C12H9ClN2O4

Molecular Weight

280.66 g/mol

InChI

InChI=1S/C12H9ClN2O4/c13-11-7-4-2-1-3-6(7)10(18)9(15-11)12(19)14-5-8(16)17/h1-4,18H,5H2,(H,14,19)(H,16,17)

InChI Key

OUQVKRKGTAUJQA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)NCC(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido)acetate
2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido)acetic acid

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)NCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.